Isoamyl tiglate is an organic compound classified as an ester, specifically a tiglate. It is derived from tiglic acid and isoamyl alcohol. This compound is notable for its distinct fruity aroma, making it useful in various applications, particularly in the fragrance and flavor industries. Isoamyl tiglate is also recognized for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Isoamyl tiglate can be sourced from natural products or synthesized through chemical reactions. Natural sources include certain fruits where esters contribute to their characteristic scents and flavors. The compound can also be synthesized in laboratory settings using standard organic chemistry techniques.
Isoamyl tiglate can be synthesized through various methods, including:
The synthesis of isoamyl tiglate typically requires careful control of temperature and reactant ratios to maximize yield and purity. The reaction is often monitored using techniques such as gas chromatography to assess product formation.
Isoamyl tiglate can participate in several chemical reactions typical of esters:
These reactions are significant for applications in flavoring and fragrance industries, where the ability to modify esters allows for the creation of desired scents and tastes.
The mechanism of action for isoamyl tiglate primarily involves its interaction with olfactory receptors, which are responsible for detecting smells. When isoamyl tiglate is inhaled or applied topically, it binds to specific receptors in the nasal cavity, triggering signals that are interpreted by the brain as a fruity scent.
Research indicates that compounds like isoamyl tiglate may also exhibit biological activities, such as anti-inflammatory effects, although more studies are required to fully understand these mechanisms.
Isoamyl tiglate is widely used in various fields:
Isoamyl tiglate [(E)-2-methyl-2-butenoic acid 3-methylbutyl ester] belongs to the family of α-unsaturated esters characterized by their distinct fruity aromas. In yeasts, its biosynthesis originates from the catabolism of branched-chain amino acids (BCAAs: isoleucine, leucine, valine) via the Ehrlich pathway and subsequent β-oxidation reactions. Saprochaete suaveolens (formerly Geotrichum fragrans) serves as a model organism for this process, where BCAAs are first transaminated into α-keto acids, then decarboxylated to aldehydes, and finally oxidized to acyl-CoA intermediates. Specifically, isoleucine catabolism yields 2-methylbutyryl-CoA, the direct precursor of tiglic acid [(E)-2-methyl-2-butenoic acid]. Yeast strains exhibiting the ILV+ phenotype – the ability to utilize BCAAs as sole carbon sources – demonstrate enhanced production of α-unsaturated esters like isoamyl tiglate. This phenotype correlates strongly with the accumulation of enoyl-CoA intermediates that bypass full β-oxidation, instead undergoing esterification with fusel alcohols (e.g., isoamyl alcohol from leucine catabolism) .
Table 1: Yeast Strains Isolated from Wild Animal Feces Demonstrating ILV+ Phenotype and α-Unsaturated Ester Production
Yeast Species | ILV+ Phenotype | α-Unsaturated Esters Detected | Primary Substrate |
---|---|---|---|
Saprochaete suaveolens | Positive | Ethyl tiglate, Isoamyl tiglate | Isoleucine/Leucine |
Galactomyces candidus | Positive | Novel tiglate esters | Isoleucine |
Non-ILV+ yeasts | Negative | Absent or minimal | N/A |
The diversion of enoyl-CoA intermediates towards ester synthesis is catalyzed by alcohol acetyltransferases (AATs). In S. suaveolens, the enoyl-CoA hydratase (Ech) enzyme within the β-oxidation pathway typically hydrates enoyl-CoA (e.g., tigloyl-CoA from 2-methylbutyryl-CoA) to 3-hydroxyacyl-CoA. However, when Ech activity is reduced or when carbon flux overwhelms β-oxidation capacity, tigloyl-CoA accumulates and becomes available for AAT-mediated esterification. AATs utilize acetyl-CoA or acyl-CoA derivatives (tigloyl-CoA) and fusel alcohols (isoamyl alcohol) to produce esters like isoamyl tiglate. This enzymatic esterification represents a metabolic branch point:
Tigloyl-CoA + Isoamyl alcohol → Isoamyl tiglate + CoASH
Knockout studies of the ech2 gene (encoding enoyl-CoA hydratase) in S. suaveolens confirm this mechanism, resulting in a 3-fold increase in total α-unsaturated ester production, including isoamyl tiglate, due to blocked β-oxidation and precursor pooling .
The production efficiency of α-unsaturated esters in yeasts is genetically modulated by key enzymes in the β-oxidation pathway. The transcription factor TES1 regulates genes encoding acyl-CoA oxidases and enoyl-CoA hydratases, influencing carbon flux toward esterification versus energy generation. In ILV+ strains like S. suaveolens and Galactomyces candidus, the expression of ACX (acyl-CoA oxidase) and ECH (enoyl-CoA hydratase) genes is downregulated under BCAA-rich conditions, promoting ester synthesis. Conversely, in conventional yeasts like Saccharomyces cerevisiae, full β-oxidation of acyl-CoA intermediates to acetyl-CoA predominates, minimizing ester yields. Evolutionary adaptations in non-conventional yeasts include promoter modifications in β-oxidation genes, allowing enhanced ester production under specific nutrient conditions [5].
Isoamyl tiglate is a significant aroma component in Roman chamomile (Chamaemelum nobile), where it contributes to its characteristic fruity-apple scent. Its biosynthesis involves the stereospecific isomerization of angelic acid [(Z)-2-methyl-2-butenoic acid] to tiglic acid [(E)-2-methyl-2-butenoic acid], followed by esterification with isoamyl alcohol. The isomerization is catalyzed by angelate:tiglate isomerases, which shift the double bond configuration from cis (angelate) to trans (tiglate). Subsequently, tiglic acid is activated to tigloyl-CoA by acyl-CoA synthetases (ACS), enabling the final transferase reaction:
Tigloyl-CoA + Isoamyl alcohol → Isoamyl tiglate + CoASH
This esterification is catalyzed by alcohol acyltransferases (AATs) in glandular trichomes of floral tissues. Notably, Protea welwitschii flowers also produce unique tiglate esters via similar pathways, highlighting the conservation of this mechanism in botanically diverse species [3] [4].
Table 2: Plant Sources of Tiglate Esters and Key Enzymatic Activities
Plant Species | Tiglate Ester | Key Biosynthetic Enzymes | Tissue Localization |
---|---|---|---|
Chamaemelum nobile | Isoamyl tiglate | Angelate:tiglate isomerase, AAT | Floral trichomes |
Protea welwitschii | Butyl tiglate | Acyl-CoA synthetase, AAT | Nectar, perianth |
Oncidium Twinkle | Butyl tiglate | LOX, ADH, AAT | Petals |
The diurnal emission of isoamyl tiglate in flowers coincides with pollinator activity and is transcriptionally regulated. Core circadian clock genes, including LHY (LATE ELONGATED HYPOCOTYL) and CCA1 (CIRCADIAN CLOCK ASSOCIATED 1), directly bind promoters of AAT and TPS (terpene synthase) genes. In Oncidium orchids, LHY expression peaks at dawn, activating AAT transcription and aligning ester emission with daylight pollination. Light-responsive elements (e.g., G-box motifs) in AAT promoters further enable phytochrome-mediated upregulation under blue light. Additionally, the transcription factor EOBII (EMISSION OF BENZENOIDS II) coordinately regulates multiple scent pathway genes, including those for isoamyl alcohol biosynthesis (e.g., ADH – alcohol dehydrogenase). Under constant darkness, circadian-driven AAT expression persists but diminishes under constant light, indicating photobleaching effects on transcriptional machinery [2] [3].
Table 3: Transcriptional Regulators of Tiglate Ester Biosynthesis in Plants
Transcriptional Regulator | Target Genes | Regulatory Mechanism | Effect on Tiglate Esters |
---|---|---|---|
LHY/CCA1 | AAT, TPS, ADH | Circadian activation via promoter binding | Peak emission at daylight |
EOBII | AAT, PAL, ADH | Enhancer binding during flower development | Tissue-specific accumulation |
PIF4 (Phytochrome Interacting Factor 4) | LOX, ADH | Light-responsive repression | Suppression in darkness |
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